molecular formula C14H17F2NO2Si B577906 Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate CAS No. 1268052-96-5

Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate

Cat. No.: B577906
CAS No.: 1268052-96-5
M. Wt: 297.377
InChI Key: QFMVHMTUINDFGX-UHFFFAOYSA-N
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Description

Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate is a synthetic organic compound with the molecular formula C14H17F2NO2Si. This compound is characterized by the presence of a carbamate group, two fluorine atoms, and a trimethylsilyl-ethynyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable phenyl derivative.

    Fluorination: Introduction of fluorine atoms to the phenyl ring using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Ethynylation: The ethynyl group is introduced using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, with trimethylsilylacetylene.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine.

    Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate can be compared with similar compounds such as:

    Ethyl (3,4-difluorophenyl)carbamate: Lacks the trimethylsilyl-ethynyl group, resulting in different chemical reactivity and biological activity.

    Ethyl (3,4-difluoro-2-ethynylphenyl)carbamate: Lacks the trimethylsilyl group, which affects its stability and reactivity.

    Ethyl (3,4-difluoro-2-(trimethylsilyl)phenyl)carbamate: Lacks the ethynyl group, leading to different interaction profiles with biological targets.

The presence of the trimethylsilyl-ethynyl group in this compound imparts unique properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl N-[3,4-difluoro-2-(2-trimethylsilylethynyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2Si/c1-5-19-14(18)17-12-7-6-11(15)13(16)10(12)8-9-20(2,3)4/h6-7H,5H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMVHMTUINDFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C(=C(C=C1)F)F)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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